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Get Quote

PDMAT serves as a tantalum precursor in thermal ALD to deposit conductive tantalum nitride (TaN) and

semi-insulating tantalum pentanitride (TasNs) [1]. These films function as diffusion barriers between copper

interconnects and silicon in integrated circuits, with TaN also used as a gate electrode and work function

tuning layer [1].

The key advantage of PDMAT over halide precursors is its lower deposition temperature, made possible by

transamination-like exchange reactions with co-reactants like ammonia. This avoids corrosive hydrogen

halide by-products and equipment damage [1].

Material Properties & Deposition Parameters

Table 1: Electrical Properties of PDMAT-Deposited TaNx Films

) Deposition . L

Material Co-reactant Resistivity Key Applications
Temperature

Conductive Ammonia (NHs) 300 °C ~70 uQ-cm  Diffusion barriers, gate
TaN electrodes [1]
Semi- Monomethylhydrazine 300 °C >6 Q-cm Photonic structures,
insulating (MMH) photocatalysis [1]
TasNs
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Table 2: Optimized ALD Process Parameters for PDMAT

Value for TaN Value for TasNs

Parameter Notes

(NHs) (MMH)
PDMAT Pulse Time 6 seconds 6 seconds Self-limiting growth [1]
Co-reactant Pulse Time 3 seconds 20 milliseconds MMH is highly reactive [1]
Growth per Cycle 0.6 Alcycle 0.4 Alcycle At 300°C [1]
Chamber Wall 100 °C 100 °C Prevents precursor
Temperature condensation [1]

Experimental Protocol: ALD of TaN using PDMAT and
Ammonia

This protocol details the deposition of conductive TaN films for gate dielectric and diffusion barrier

applications.

Substrate Preparation
e Use 100 mm diameter p-type Si(100) substrates with a native SiO: layer (~20 A) [1].

e Clean soda lime glass slides as alternative substrates by ultrasonication in de-ionized water, rinsing
with isopropyl alcohol, and drying [1].

ALD System Setup

e Utilize a thermal ALD reactor (e.g., Oxford Instruments OpAL) [1].
¢ Maintain chamber walls at 100°C to prevent PDMAT condensation [1].
e Set substrate deposition temperature to 300°C for optimal TaN growth [1].

ALD Cycle Procedure
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A typical deposition cycle consists of the following repeated steps:

e PDMAT Pulse: 6 seconds [1].

e Purge: Inert gas (e.g., Argon or Nitrogen) to remove excess precursor and by-products.
e Ammonia Pulse: 3 seconds [1].

e Purge: Inert gas to remove excess co-reactant and reaction by-products.

Process Optimization and Characterization

¢ Use in-situ quartz crystal microbalance (QCM) to monitor growth mechanism and confirm self-
limiting behavior [1].

« For 600 cycles, expect a film thickness of approximately 36 nm (at 0.6 A/cycle) [1].

e Characterize film composition using Rutherford Backscattering Spectroscopy (RBS) to confirm
stoichiometry and low impurity levels (carbon and oxygen) [1].

Performance and Integration Insights

To help visualize the ALD process and the role of the deposited film in a device structure, the following

diagrams illustrate the workflow and a typical capacitor stack.
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ALD Process Flow for TaN Deposition
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Thin Film Capacitor with Nanolaminate

Critical Considerations for Application

e Stoichiometry Control: The choice of co-reactant is critical. Ammonia can produce conductive TaN,
while monomethylhydrazine (MMH) yields semi-insulating TasNs [1].

e Impurity Control: Efficient transamination reactions with PDMAT inhibit carbon and hydrogen
incorporation. Films deposited at 300°C can show undetectable oxygen and carbon levels [1].

e Thermal Budget: PDMAT allows lower deposition temperatures. Thermal decomposition becomes
significant above 300°C [1].
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I hope these detailed Application Notes provide a solid foundation for your research. Would you like to
explore the characterization data for specific film properties, such as spectral analysis or barrier performance

metrics, in more depth?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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